molecular formula C21H32N6O3 B2486621 8-hexyl-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 887215-00-1

8-hexyl-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2486621
CAS RN: 887215-00-1
M. Wt: 416.526
InChI Key: IRHUITCLTNFJTG-UHFFFAOYSA-N
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Description

Imidazo[2,1-f]purine derivatives are of significant interest due to their diverse biological activities and potential applications in pharmacology and medicinal chemistry. These compounds have been synthesized and studied for their receptor affinities, enzyme inhibitory potentials, and antiproliferative activities against various cancer cell lines.

Synthesis Analysis

The synthesis of imidazo[2,1-f]purine derivatives involves the formation of the imidazo[2,1-f]purine scaffold followed by various alkylation, arylation, or acylation reactions to introduce different substituents at specific positions on the purine ring. These synthetic routes are crucial for the generation of compounds with desired biological activities (Zagórska et al., 2016; Šimo et al., 1998).

Molecular Structure Analysis

The molecular structures of imidazo[2,1-f]purine derivatives have been characterized using various analytical techniques, including X-ray crystallography and NMR spectroscopy. These studies reveal the planarity of the purine fused-ring system and the preferred conformations of substituent groups attached to the purine scaffold (Karczmarzyk et al., 1995).

Chemical Reactions and Properties

Imidazo[2,1-f]purine derivatives undergo various chemical reactions, including N-alkylation, N-acylation, and intramolecular cyclization, to produce compounds with diverse biological activities. The reactivity of these compounds is influenced by the nature and position of substituents on the purine ring (Coburn & Taylor, 1982).

properties

IUPAC Name

6-hexyl-4,7-dimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N6O3/c1-4-5-6-7-8-25-16(2)15-27-17-18(22-20(25)27)23(3)21(29)26(19(17)28)10-9-24-11-13-30-14-12-24/h15H,4-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRHUITCLTNFJTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN1C(=CN2C1=NC3=C2C(=O)N(C(=O)N3C)CCN4CCOCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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